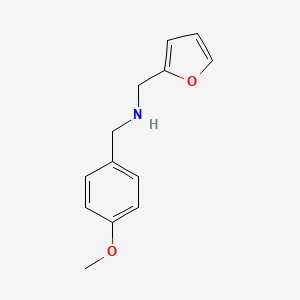

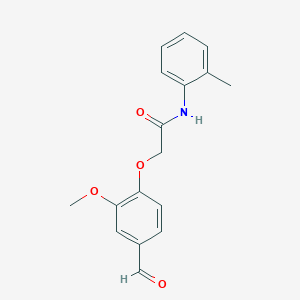

Furan-2-ylmethyl-(4-methoxy-benzyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan-2-ylmethyl-(4-methoxy-benzyl)-amine is a compound that is part of a broader class of furan derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals and materials science. The furan ring, a heterocyclic aromatic with oxygen, is a key structural motif in various bioactive molecules and polymers .

Synthesis Analysis

The synthesis of furan-2-ylmethyl-(4-methoxy-benzyl)-amine and related compounds involves multiple steps, including catalytic reactions and the formation of intermediates. For instance, an enantioselective synthesis of furan-2-yl amines can be achieved through the oxazaborolidine-catalyzed reduction of O-benzyl furan-2-yl ketone oximes, which can be further oxidized to yield amino acids . Additionally, the synthesis of benzo[b]furan derivatives can be performed via a novel three-component reaction involving a secondary amine, a 2-hydroxybenzaldehyde derivative, and an isocyanide in the presence of silica gel .

Molecular Structure Analysis

The molecular structure of furan-2-ylmethyl-(4-methoxy-benzyl)-amine and related compounds has been characterized using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. Crystallographic analysis through X-ray diffraction has been employed to confirm the structures of similar compounds, and density functional theory (DFT) calculations have been used to predict and compare molecular structures .

Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For example, the reaction of 6-methoxybenzo[b]furan-3(2H)-one with 2-aryl-1,1-dicyanoethylenes leads to the formation of 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans . These reactions are crucial for the synthesis of complex furan-based molecules with potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by the functional groups attached to the furan ring. For instance, the introduction of methoxy and benzyloxy groups can affect the solubility, melting point, and reactivity of the compounds. The physical properties of furan-based polyesters, such as molecular weight and rigidity, can be tailored by varying the diacid ethyl esters used in enzymatic polymerization . The physicochemical properties of these compounds can be further explored using DFT to investigate molecular electrostatic potential and frontier molecular orbitals .

Aplicaciones Científicas De Investigación

Anticancer and Antiangiogenic Activity

- Antiproliferative and Tubulin Binding Properties: A study focused on benzofuran derivatives, revealing significant antiproliferative activity against cancer cells and inhibition of tubulin polymerization. The most promising compound exhibited potent vascular disrupting properties and in vivo antitumor activity, highlighting the potential of furan derivatives in cancer therapy (Romagnoli et al., 2015).

Enantioselective Synthesis

- Synthesis of Furan-2-yl Amines and Amino Acids: Research demonstrated an enantioselective synthesis method for furan-2-yl amines and amino acids, providing a new avenue for the production of chiral amines. This method allows for the precise control of chirality, which is crucial for the synthesis of bioactive compounds (Demir et al., 2003).

Biological Activity Evaluation

- Biological Activity of Eugenol Derivatives: A study synthesizing benzoxazine and aminomethyl derivatives from eugenol evaluated their biological activity using brine shrimp lethality tests. The findings suggest potential bioactivity, indicating the scope for further research into their pharmacological applications (Rudyanto et al., 2014).

Inhibition of Adipocyte Differentiation

- Antagonizing Adipogenic Differentiation: A derivative isolated from Salvia miltiorrhiza was found to inhibit adipocyte differentiation and reduce the induction of certain adipokines. This suggests the potential of furan derivatives in managing obesity-related diseases (Sung et al., 2010).

Heterocyclic Compound Synthesis

- Synthesis of Oxazinone and Pyrimidinone Derivatives: Research into the transformation of 2(3H)-furanone into oxazinone and pyrimidinone derivatives highlights the versatility of furan compounds in synthesizing complex heterocycles, which could have various pharmaceutical applications (Hashem et al., 2017).

Silicon Complexes

- Synthesis and Reactivity of 2-Furancarbinol Complexes: A study on the synthesis and characterization of silicon complexes with 2-furancarbinol showcases the potential for developing novel materials or catalysts (Singh et al., 2013).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13/h2-8,14H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCLTNSLLMYDPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355123 |

Source

|

| Record name | Furan-2-ylmethyl-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

225236-03-3 |

Source

|

| Record name | Furan-2-ylmethyl-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1300252.png)

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1300259.png)

![Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1300260.png)

![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)